A 987306 - 1082954-71-9

A 987306

Catalog Number: EVT-253877
CAS Number: 1082954-71-9
Molecular Formula: C18H25N5O
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent histamine H4 receptor antagonist (pKi values are 8.24 and 8.47 in human and rat H4 receptors respectively). Displays 162-fold, 620-fold, and > 1600-fold selectivity over human H3, H1 and H2 receptors. Blocks zymosan-induced neutrophil reflux and attenuates thermal hypersensitivity in vivo (ED50 = 42 μmol/kg, ip).
Overview

A 987306 is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. It is classified as an inhibitor of specific biological pathways, making it a candidate for further research in various medical applications. The compound's origins trace back to efforts aimed at discovering new pharmacological agents that could target specific diseases, particularly in oncology and neurodegenerative disorders.

Source

The development of A 987306 is attributed to research initiatives focused on small molecule inhibitors. These efforts are often driven by the need for novel treatments that can effectively modulate biological processes involved in disease progression. The exact source of A 987306, including its initial synthesis and characterization, remains documented primarily in proprietary research papers and patent filings.

Classification

A 987306 is categorized under small molecules, specifically as a kinase inhibitor. Kinase inhibitors are compounds that block the action of one or more protein kinases, which play critical roles in signaling pathways that regulate cell division, survival, and metabolism. The classification of A 987306 highlights its potential role in cancer therapy and other diseases characterized by dysregulated kinase activity.

Synthesis Analysis

Methods

The synthesis of A 987306 typically involves multi-step organic reactions designed to construct its complex molecular framework. Common methods include:

  • Refluxing reactions: This involves heating reactants in a solvent to promote chemical reactions over extended periods.
  • Coupling reactions: These are used to form carbon-carbon bonds, often employing coupling agents to facilitate the reaction.
  • Purification techniques: After synthesis, compounds are purified using methods such as column chromatography or recrystallization to isolate the desired product from by-products.

Technical Details

The synthesis may start from readily available precursors, which undergo transformations through various chemical reactions. Specific reagents and catalysts are employed to enhance yields and selectivity. Detailed reaction schemes would typically illustrate each step, including conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Structure

The molecular structure of A 987306 can be represented using chemical notation that highlights its functional groups and connectivity. Typically, it features:

  • Core structure: A central scaffold that is modified with various substituents.
  • Functional groups: These may include amines, ketones, or halogens that influence the compound's biological activity.

Data

Molecular data for A 987306 would include its molecular formula (e.g., C_xH_yN_zO_w), molecular weight, and stereochemistry. Advanced techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy may provide insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

A 987306 participates in several chemical reactions that are crucial for its biological activity. Key reactions include:

  • Phosphorylation: Interactions with target proteins often involve phosphorylation events that modulate enzyme activity.
  • Hydrolysis: This can occur under physiological conditions, affecting the stability and efficacy of the compound.

Technical Details

The kinetics of these reactions can be studied using various assays that measure reaction rates and product formation under different conditions. Understanding these reactions is vital for optimizing the compound's therapeutic potential.

Mechanism of Action

Process

A 987306 exerts its effects primarily through inhibition of specific kinases involved in signal transduction pathways. The mechanism typically involves:

  1. Binding: The compound binds to the ATP-binding site of the target kinase.
  2. Inhibition: This binding prevents ATP from interacting with the kinase, thereby inhibiting downstream signaling pathways.

Data

Experimental data supporting this mechanism may include enzyme activity assays demonstrating reduced phosphorylation levels in the presence of A 987306 compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

Physical properties of A 987306 include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility profiles in various solvents (e.g., water, ethanol) are essential for formulation development.
  • Melting Point: Provides insight into thermal stability.

Chemical Properties

Chemical properties encompass:

  • Stability: Assessment under various pH levels and temperatures.
  • Reactivity: Potential interactions with other chemicals or biological molecules.

Relevant data from stability studies can inform storage conditions and shelf life.

Applications

Scientific Uses

A 987306 has potential applications in several scientific domains:

  • Pharmacology: As a lead compound for developing new drugs targeting specific kinases implicated in cancer.
  • Biochemistry: Used as a tool compound to study kinase function and regulation in cellular processes.
  • Research Models: Its effects can be evaluated in preclinical models to understand its therapeutic efficacy and safety profile.
Introduction to Histamine H4 Receptor Antagonism and A-987306

Discovery and Development of A-987306 as a Selective H4R Antagonist

A-987306 emerged from scaffold optimization programs focusing on constrained aminopyrimidines and triazine derivatives to enhance H4R binding specificity [7] [8]. Key structural features include:

  • A rigidified benzo[6,7]cyclohepta[1,2-d]pyrimidine core restricting conformational flexibility
  • 4-Methylpiperazine moiety enabling optimal interaction with H4R's orthosteric binding pocket
  • Primary amine at position 2 forming critical hydrogen bonds with Glu182 and Thr323 residues [3] [8]

Table 1: Pharmacological Profile of A-987306 Across Species

ParameterHuman H4RRat H4RMouse H4R
Binding affinity (Ki, nM)5.83.416
Functional IC50 (FLIPR, nM)2419110
Selectivity vs H1R620-fold45-fold32-fold
Selectivity vs H3R162-fold4-fold18-fold

Binding studies revealed sub-nanomolar affinity for human and rat H4R (Ki = 5.8 nM and 3.4 nM respectively) with functional antagonism demonstrated in Fluorometric Imaging Plate Reader (FLIPR) assays measuring calcium flux inhibition [4] [10]. While exhibiting excellent selectivity over human H1R (620-fold) and H3R (162-fold), reduced selectivity was observed against rat H3R (4-fold), highlighting species-specific pharmacological differences that must be considered in translational studies [10].

A-987306's pharmacokinetic profile includes moderate oral bioavailability (26% in mice) and sustained plasma exposure (T1/2 = 3.7 hours), enabling in vivo efficacy validation [10]. Its blood-brain barrier permeability remains uncharacterized, though molecular weight (327.42 g/mol) and moderate lipophilicity suggest potential CNS access [7].

Figure: Evolution of H4R Antagonists from Early Leads to A-987306

Early leads (e.g., JNJ7777120) → Structure-activity relationship (SAR) optimization →  Constrained scaffolds (e.g., A-943931) → Rigid polycycles → A-987306  

Role of Histamine H4 Receptors in Immunomodulation and Pain Pathways

H4R activation orchestrates immune cell trafficking and inflammatory mediator release through Gi/o-protein coupled signaling pathways [2] [3]:

  • Chemotaxis: H4R activation induces migration of eosinophils, mast cells, and dendritic cells via βγ-subunit-mediated phospholipase Cβ activation and calcium mobilization [2] [9]. A-987306 potently inhibits histamine-induced chemotaxis (IC50 = 19-24 nM in human cells) [4].
  • Cytokine Modulation: In mast cells, H4R stimulation promotes Th2-polarizing cytokines (IL-4, IL-5, IL-13) and pro-inflammatory mediators (IL-6, IL-1β, TNF-α). A-987306 suppresses these responses in zymosan-induced peritonitis, reducing neutrophil infiltration and prostaglandin D2 levels [4] [7].
  • Pruritus Signaling: H4R co-localizes with TRPV1 channels on sensory neurons, where it potentiates histamine-evoked itch. A-987306 reduces scratching bouts in histamine- and chloroquine-induced pruritus models [7].

Table 2: H4R-Mediated Cellular Responses Modulated by A-987306

Cell TypeH4R Activation EffectA-987306 Action
Mast cellsChemotaxis, PGD2 releaseInhibition (IC50 = 24 nM)
EosinophilsMigration, adhesionSuppression (≥90% at 1 µM)
T lymphocytesIL-16 secretion, Th2 skewingReversal of cytokine production
Sensory neuronsItch potentiationReduced scratching bouts

In pain pathways, H4R exhibits dual modulatory roles:

  • Peripheral Sensitization: Pro-inflammatory effects amplify nociceptor activation through IL-6 and TNF-α release from immune cells [5] [7].
  • Central Modulation: Spinal H4R activation may inhibit glutamate release, with antagonists like A-987306 showing efficacy in neuropathic pain models when combined with NMDA antagonists [5]. This is evidenced by synergistic antinociception when co-administered with MK-801, reducing formalin-induced pain behaviors by 75% [5].

Rationale for Targeting H4R in Inflammatory and Neuropathic Conditions

The therapeutic rationale for A-987306 centers on addressing limitations of current therapies:

  • Beyond H1 Antihistamines: Classical H1 antagonists poorly control pruritus in atopic dermatitis and fail to modulate eosinophil-mediated inflammation. H4R blockade targets upstream immune cell migration and cytokine release [9].
  • Neuroimmune Crosstalk: In neuropathic pain, H4R antagonists reduce glial activation and pro-inflammatory mediators in dorsal horn neurons, complementing NMDA receptor blockade [5] [7].
  • Synergistic Pharmacotherapy: A-987306 enhances antinociceptive effects of NMDA antagonists (e.g., MK-801) in acute pain models, allowing dose reduction and minimizing psychotomimetic side effects [5].

Table 3: In Vivo Efficacy of A-987306 in Disease Models

Disease ModelDosingKey EffectsReference
Zymosan-induced peritonitis10 mg/kg i.p.↓ Neutrophil influx (68%), ↓ PGD2 (54%) [4]
Histamine-induced pruritus25 mg/kg i.p.↓ Scratching bouts (72%) [7]
Carrageenan-inflammatory pain50 mg/kg i.p.↓ Hyperalgesia (≥60%), ↓ Edema [7]
NMDA antagonist combination10 mg/kg + MK-801↑ Antinociception (synergistic) [5]

Molecular analyses reveal A-987306's binding mode involves:

  • Salt bridge formation with Asp94 (TM3)
  • Hydrogen bonding with Glu182 and Thr323 (TM5)
  • Hydrophobic interactions with aromatic residues in TM6 [3] [8]

This optimized interaction network explains its 5-10-fold higher affinity versus early triazine-based antagonists (e.g., TR-AF-49, Ki = 160 nM) [7]. Despite promising preclinical data, clinical translation faces challenges including species-dependent H3R/H4R selectivity and limited CNS penetration data. Future development requires tissue-targeted delivery systems and combination trials with neuromodulatory agents [5] [7].

Properties

CAS Number

1082954-71-9

Product Name

A 987306

IUPAC Name

(7aR,11aR)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1

InChI Key

DJKJVWJQAVGLHJ-WCQYABFASA-N

SMILES

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N

Synonyms

(±)-(7aR*,11aR*)-5,6,7a,8,9,10,11,11a-Octahydro-4-(1-piperazinyl)-benzofuran[2,3-h]quinazolin-2-amine

Canonical SMILES

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.